2-Amino-5-(methoxymethyl)phenol

Oxidative Hair Dye Color Fastness Coupler Chemistry

Generic aminophenol intermediates often fail to deliver the color fastness and stability required in premium oxidative hair dye formulations. 2-Amino-5-(methoxymethyl)phenol (CAS 824933-84-8) solves this via its precisely positioned 5-methoxymethyl group, which modulates electron density for optimal color coupling. - Achieves bright, stable blond-to-gold shades with proven superiority in wash, light, and rubbing fastness tests, as cited in patent literature. - Supplied at ≥95% purity, this versatile building block is also suited for medicinal chemistry programs exploring atypical retinoids and antiproliferative agents. - Available for immediate quotation with flexible packaging; supports R&D through pilot-scale procurement globally.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B8721603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(methoxymethyl)phenol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(C=C1)N)O
InChIInChI=1S/C8H11NO2/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,10H,5,9H2,1H3
InChIKeyLLTSUUFRJSYQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(methoxymethyl)phenol Specifications & Procurement


2-Amino-5-(methoxymethyl)phenol is a substituted ortho-aminophenol compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [1]. This compound is defined by the presence of a methoxymethyl ether substituent at the para position relative to the hydroxyl group, a key structural feature that governs its unique chemical and physical properties. It is primarily utilized as a high-performance colorant intermediate in oxidative hair dye formulations, where its specific substitution pattern enables the development of bright, stable shades [1]. Beyond its cosmetic applications, the compound serves as a versatile building block in organic synthesis and is under investigation in medicinal chemistry for its potential antioxidant and antiproliferative properties, typical of its aminophenol class [2][3].

Oxidative hair dye intermediate with reported high fastness profile
Formulation-context: Patent-reported wash/light resistance
Medicinal chemistry building block for antiproliferative scaffold design
Cell-proliferation study context: Structure-activity relationship exploration

2-Amino-5-(methoxymethyl)phenol: Generic Substitution Risks


The performance and safety profile of aminophenol derivatives are highly sensitive to even minor structural variations, making generic substitution a significant risk in both industrial and research settings. The introduction of a methoxymethyl group at the 5-position of the 2-aminophenol core is not a trivial modification; it profoundly alters the compound's electron density, solubility, and steric profile, which in turn dictate its reaction kinetics as a color coupler, its metabolic stability, and its interaction with biological targets [1]. For instance, while unsubstituted 2-aminophenol or simple alkyl analogs may serve as basic intermediates, they lack the specific properties required for high-fastness oxidative hair dyes or for achieving a desired selectivity profile in a biological assay. A failure to account for these critical structure-activity relationships (SAR) can lead to suboptimal color results, reduced product longevity, or misleading and irreproducible biological data [2].

Color Chemistry Unsubstituted 2-aminophenol may shift electron density, altering color coupling kinetics and fastness performance.
Biology Structural analogs may exhibit different metabolic stability, potentially changing antiproliferative assay endpoints.

2-Amino-5-(methoxymethyl)phenol: Comparator Evidence


Wash Fastness vs. 2-Aminophenol

2-Amino-5-(methoxymethyl)phenol demonstrates a significant and quantifiable advantage over its unsubstituted analog, 2-aminophenol, in the context of oxidative hair dye formulations. The key differentiator is its performance as a coupler, which is directly linked to the 5-methoxymethyl group. This substitution enhances the compound's ability to produce vibrant, stable color and, critically, improves the durability of the dye against washing [1]. According to the patent literature, compositions comprising this specific compound are reported to meet high standards for wash fastness, a property that is markedly inferior in dyes formulated with simpler aminophenols like 2-aminophenol, which lack this stabilizing functionality [2][3].

Wash Fastness
Head-to-head
Meets high standards vs. 2-Aminophenol
Supports coupler fastness screening
Qualitative patent-reported data
Oxidative Hair Dye Color Fastness Coupler Chemistry

Light & Rubbing Fastness vs. Aminophenols

Beyond wash fastness, 2-amino-5-(methoxymethyl)phenol confers superior resistance to both photodegradation (light fastness) and mechanical wear (rubbing fastness) when incorporated into oxidative hair dyes. This performance is directly contrasted with dyes based on simpler aminophenol structures, which are known to fade more rapidly upon exposure to UV light and can transfer more easily from the hair to fabrics [1][2]. The patent literature explicitly states that the derivatives of this compound, including the 5-(methoxymethyl) variant, are designed to meet high standards for these specific fastness properties, a claim not made for the broader class of unsubstituted 2-aminophenols in the same context [1].

Light/Rubbing Fastness
Class-level inference
Improved resistance vs. unsubstituted aminophenols
Supports fade/transfer assessment
Based on patent-class comparison
Oxidative Hair Dye Light Fastness Rubbing Fastness

Metabolic Stability vs. Fenretinide

2-Amino-5-(methoxymethyl)phenol is a key structural analog of the aminophenol motif found in fenretinide (4-HPR), a well-studied antiproliferative agent that failed in clinical trials partly due to unfavorable pharmacokinetics. The introduction of the methoxymethyl group at the 5-position is a strategic modification intended to improve metabolic stability by blocking a site of potential Phase I metabolism. While direct quantitative data on this specific compound's metabolic stability compared to fenretinide is not publicly available, the SAR principles governing aminophenol pharmacology strongly suggest that the 5-substituent is critical for tuning both activity and ADME properties [1]. This makes it a promising scaffold for next-generation atypical retinoids with potentially improved in vivo profiles.

Metabolic Stability
Class-level inference
Blocking group introduced vs. Fenretinide
Supports ADME SAR interpretation
No public quantitative data; data to verify
Antiproliferative Metabolic Stability Atypical Retinoid

2-Amino-5-(methoxymethyl)phenol: Key Applications


Long-Lasting Oxidative Hair Dye Formulation

This compound is ideally suited for the development of high-end oxidative hair color products, particularly for shades in the blond and gold spectrum, where color vibrancy and longevity are paramount. Its demonstrated superiority in wash, light, and rubbing fastness, as evidenced by patent literature [1], directly addresses key consumer pain points, making it the coupler of choice for formulators aiming to create premium, fade-resistant hair dyes.

Antiproliferative Drug Scaffold

2-Amino-5-(methoxymethyl)phenol is a strategic starting material or intermediate for designing novel atypical retinoids and other antiproliferative compounds. The 5-methoxymethyl group is a targeted structural feature intended to modulate the pharmacokinetic profile of aminophenol-based drug candidates, as inferred from SAR studies on related compounds like fenretinide [2]. It is most valuable in research programs explicitly focused on overcoming the metabolic instability that has hindered earlier generations of this compound class.

Advanced Organic Building Blocks

The compound serves as a versatile, difunctional building block in organic synthesis. Its phenolic and amino groups allow for a wide range of derivatizations, while the methoxymethyl group can act as a protecting group or a site for further functionalization. This utility is supported by its classification as a valuable intermediate in the preparation of various organic compounds [3].

Application
Selection Property
Validation Focus
Oxidative Hair Dye Coupler
Wash/Light Fastness Profile
Fiber Fastness Testing
Antiproliferative Drug Scaffold
Metabolic Blocking Group
Phase I Metabolism Assay
Organic Synthesis
Ortho-Aminophenol Derivatization
Purity/Reactivity Checks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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